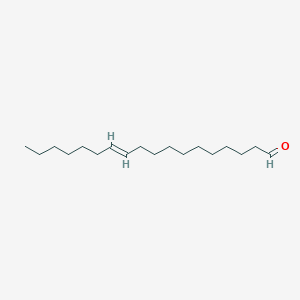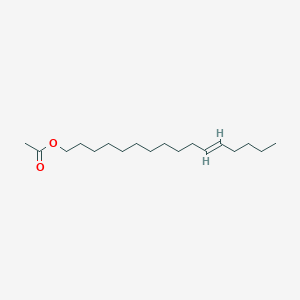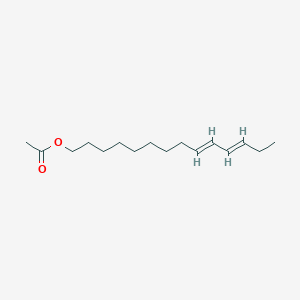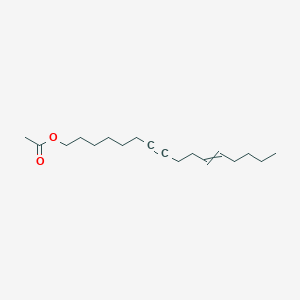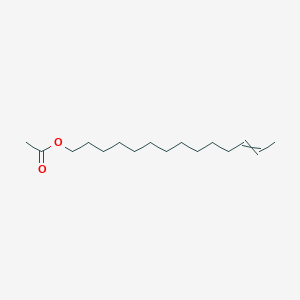
Velnacrine maléate
Vue d'ensemble
Description
Synthesis Analysis
Velnacrine maleate's synthesis involves complex chemical processes aiming at creating an effective cholinesterase inhibitor. The synthesis pathways are designed to enhance its bioavailability and minimize toxicity, making it a candidate for further pharmacological evaluation.
Molecular Structure Analysis
The molecular structure of Velnacrine maleate is characterized by its aminoacridine backbone, integral to its mechanism of action as a cholinesterase inhibitor. Studies involving X-ray powder diffraction have provided detailed insights into its crystalline structure, confirming the accuracy of its synthesized form in comparison to theoretical models (Bandoli, Nicolini, & Ongaro, 1991).
Chemical Reactions and Properties
Velnacrine maleate undergoes various chemical reactions, particularly in metabolic pathways where it is extensively metabolized, leading to a range of metabolites. These reactions are crucial for understanding its pharmacokinetics and interactions with biological systems. Notably, hydroxylation of the tetrahydroaminoacridine ring is a major metabolic route, alongside other minor pathways yielding hydroxylated and dihydroxylated metabolites (Turcan et al., 1993).
Applications De Recherche Scientifique
Traitement de la maladie d'Alzheimer
Le maléate de velnacrine est un puissant inhibiteur de la cholinestérase (ChEI) et a été développé comme un agent pour la maladie d'Alzheimer (MA) . Il améliore les fonctions cholinergiques, qui sont souvent altérées chez les patients atteints de MA .
Amélioration des fonctions d'apprentissage et de mémoire
Des études pharmacologiques chez les rongeurs ont démontré que la velnacrine peut améliorer les fonctions d'apprentissage et de mémoire . Cela en fait un agent thérapeutique potentiel pour les déficits cognitifs au-delà de la MA.
Inversion des déficits d'apprentissage
Il a été démontré que la velnacrine inverse les déficits d'apprentissage causés par la scopolamine ou les lésions du noyau basalis magnocellulaire (NBM), qui chez le rat est l'équivalent du complexe du noyau basalis de Meynert chez l'homme .
Pharmacocinétique chez l'homme
Dans des études de pharmacocinétique chez l'homme, les pics de concentration plasmatique de la velnacrine ont été atteints dans l'heure suivant l'administration orale, et le médicament a été rapidement éliminé avec une demi-vie d'environ deux à trois heures . Cette action et cette élimination rapides pourraient être bénéfiques dans certains contextes thérapeutiques.
Augmentations des concentrations plasmatiques maximales liées à la dose
Mécanisme D'action
Target of Action
Velnacrine maleate is a potent cholinesterase inhibitor (ChEI) . Cholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. By inhibiting cholinesterase, Velnacrine maleate increases the levels of acetylcholine in the brain, thereby enhancing cholinergic functions .
Mode of Action
Velnacrine maleate interacts with its target, cholinesterase, by binding to the enzyme and preventing it from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, which in turn enhances the transmission of nerve impulses across the synapses. This is particularly beneficial in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Biochemical Pathways
The primary biochemical pathway affected by Velnacrine maleate is the cholinergic pathway. By inhibiting cholinesterase, Velnacrine maleate prevents the breakdown of acetylcholine, leading to an increase in the levels of this neurotransmitter. This enhances the functioning of the cholinergic pathway, which plays a crucial role in memory and cognition .
Pharmacokinetics
In pharmacokinetic studies in humans, plasma peak levels of Velnacrine maleate were reached within one hour after oral administration . The drug was rapidly eliminated with a half-life of about two to three hours . Steady-state plasma levels were reached after approximately three days of repeated dose treatment . There were dose-related increases in peak plasma concentrations (Cmax), areas under the plasma concentration-time curves (AUC), and the amount of drug excreted in the urine .
Result of Action
The molecular effect of Velnacrine maleate is the inhibition of cholinesterase, leading to an increase in acetylcholine levels . On a cellular level, this results in enhanced transmission of nerve impulses across the synapses. Clinically, this translates into improved learning and memory functions, and reversal of learning deficits caused either by scopolamine or lesions of the nucleus basalis magnocellularis (NBM) .
Action Environment
For instance, food may delay the time to peak concentration and reduce Cmax
Propriétés
IUPAC Name |
9-amino-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEKVKZFYBQFGT-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045158 | |
| Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118909-22-1, 112964-99-5, 121445-25-8, 121445-27-0 | |
| Record name | Velnacrine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118909-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acridinol, 1,2,3,4-tetrahydro-9-amino-, maleate, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112964995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velnacrine maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118909221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velnacrine maleate, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velnacrine maleate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VELNACRINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY1JW04JCB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VELNACRINE MALEATE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR9885GALS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VELNACRINE MALEATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4401EF6U24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)

